molecular formula C12H22N2O2 B11160908 N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide

N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide

Cat. No.: B11160908
M. Wt: 226.32 g/mol
InChI Key: SQKQTIONEIPUDD-UHFFFAOYSA-N
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Description

N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of tert-butylamine, propylamine, and a suitable carbonyl compound, followed by cyclization to form the pyrrolidine ring . Industrial production methods often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

N-tert-butyl-5-oxo-1-propylpyrrolidine-3-carboxamide

InChI

InChI=1S/C12H22N2O2/c1-5-6-14-8-9(7-10(14)15)11(16)13-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)

InChI Key

SQKQTIONEIPUDD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CC1=O)C(=O)NC(C)(C)C

Origin of Product

United States

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